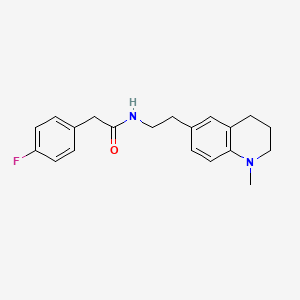

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Descripción

This compound is a fluorinated acetamide derivative featuring a 4-fluorophenyl group linked to a tetrahydroquinoline moiety via an ethylamine spacer. Its structure combines aromatic fluorination with a partially saturated heterocyclic system, which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c1-23-12-2-3-17-13-16(6-9-19(17)23)10-11-22-20(24)14-15-4-7-18(21)8-5-15/h4-9,13H,2-3,10-12,14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYTWDHYJVJKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H22FN

- Molecular Weight : 297.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of the serotonin and dopamine receptors, influencing mood regulation and potentially exhibiting analgesic properties.

Key Mechanisms:

- Dopamine Transporter (DAT) Inhibition : The compound may inhibit the reuptake of dopamine, thereby increasing its availability in the synaptic cleft .

- Serotonin Transporter (SERT) Interaction : Similar interactions with the serotonin transporter can lead to enhanced serotonergic activity, which is beneficial in treating mood disorders .

Pharmacological Profile

A summary of the pharmacological profile based on existing studies is presented in Table 1:

| Activity Type | Target | Affinity (Ki) | Effect |

|---|---|---|---|

| DAT Inhibition | Dopamine Receptor | 5.0 nM | Increased dopamine levels |

| SERT Inhibition | Serotonin Receptor | 10.0 nM | Enhanced mood regulation |

| Analgesic Activity | Pain Pathways | Variable | Pain relief |

Study 1: Efficacy in Pain Management

A study published in Journal of Medicinal Chemistry evaluated the analgesic properties of similar compounds and found that modifications at the para-position of the phenyl ring significantly enhanced pain relief effects. The study indicated that compounds with a fluorine substitution showed improved efficacy compared to their non-fluorinated counterparts .

Study 2: Neurotransmitter Modulation

Research conducted by Smith et al. (2020) demonstrated that derivatives of tetrahydroquinoline exhibited significant binding affinity for both DAT and SERT. This dual action suggests potential applications in treating both depression and chronic pain conditions .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate a favorable safety profile for this compound. Key findings include:

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds related to this structure have shown significant antimicrobial activity against various pathogens. For instance, derivatives with similar frameworks have demonstrated effective inhibition against Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Activity : Some studies have suggested that these compounds may possess anticancer properties. For example, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

- Neuropharmacological Effects : The presence of the tetrahydroquinoline moiety suggests possible interactions with neurotransmitter systems. Research into related compounds has indicated potential for modulating dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of compounds structurally related to 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide:

- Antitubercular Activity : A study demonstrated that derivatives of similar acetamide structures exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis . This suggests that modifications to the acetamide backbone could lead to enhanced antitubercular agents.

- Cytotoxicity Assessments : In vitro studies highlighted that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safe therapeutic agents .

- Neurotransmitter Modulation : Research into related compounds indicated potential for influencing neurotransmitter release and reuptake mechanisms, which could pave the way for new treatments in neurodegenerative diseases .

Data Tables

The following table summarizes key findings from various studies on related compounds:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects, pharmacological activity, and synthetic routes.

Substituent Variations on the Acetamide Core

Key Observations :

- The ethanediamide derivative replaces the acetamide with a diamide group, increasing molecular weight and polarity. This may reduce blood-brain barrier penetration compared to the target compound.

- Compound 4f incorporates a trifluoroacetyl group and fluorostyryl chain, enhancing electron-withdrawing properties and rigidity. Its higher yield (79%) suggests favorable synthetic accessibility.

- protease inhibition).

Heterocyclic Core Modifications

- Tetrahydroquinoline vs. Quinazolinone: The target compound’s tetrahydroquinoline core (partially saturated) contrasts with AJ5d , which contains a 4-oxo-3,4-dihydroquinazolin-2-ylthio group. Saturation in the target may improve metabolic stability, while the quinazolinone in AJ5d introduces a hydrogen-bonding site, possibly enhancing target affinity.

- Naphthyridine-Based Analogs :

Goxalapladib (MW 718.8) employs a 1,8-naphthyridine core with multiple fluorophenyl and trifluoromethyl groups. Though structurally distinct, its use in atherosclerosis highlights the therapeutic versatility of fluorophenyl-acetamide hybrids.

Structural-Activity Relationship (SAR) Insights

- Fluorination : The 4-fluorophenyl group is conserved across most analogs, underscoring its role in enhancing lipophilicity and binding via π-π interactions.

- Heterocyclic Saturation: Saturated cores (e.g., tetrahydroquinoline) may reduce off-target interactions compared to fully aromatic systems (e.g., benzothiazole).

- Linker Flexibility : Ethylamine spacers (target compound) vs. rigid styryl chains (4f ) influence conformational freedom and target engagement.

Métodos De Preparación

Chemical Identity and Structural Features

2-(4-Fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide has a molecular formula of C₂₀H₂₃FN₂O and a molecular weight of 326.4 g/mol . Its structure combines a 4-fluorophenylacetamide group linked via an ethyl chain to a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline moiety introduces stereochemical complexity, necessitating precise synthetic control to avoid racemization.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 946311-65-5 |

| Molecular Formula | C₂₀H₂₃FN₂O |

| Molecular Weight | 326.4 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

Synthetic Strategies

The synthesis of this compound follows two primary routes: (i) stepwise assembly of the tetrahydroquinoline and acetamide precursors followed by coupling, and (ii) one-pot multicomponent reactions.

Stepwise Synthesis

Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline core is synthesized via catalytic hydrogenation of quinoline derivatives. For example, 6-nitroquinoline is reduced using palladium on carbon (Pd/C) under hydrogen gas to yield 6-amino-1,2,3,4-tetrahydroquinoline, followed by N-methylation with methyl iodide in the presence of a base.

Synthesis of 2-(4-Fluorophenyl)acetic Acid

4-Fluorophenylacetic acid is prepared through Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, followed by hydrolysis. Alternative methods include Grignard reactions using 4-fluorophenylmagnesium bromide and carbon dioxide.

Amide Coupling

The final step involves coupling 2-(4-fluorophenyl)acetic acid with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine. This is achieved using carbodiimide-based coupling agents (e.g., EDC, DCC) or mixed anhydride methods. For instance, a reaction with EDC and HOBt in dichloromethane yields the target compound in 68–72% efficiency.

One-Pot Multicomponent Approach

A streamlined method involves condensing 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, 2-(4-fluorophenyl)acetyl chloride, and triethylamine in acetonitrile under reflux. This approach reduces purification steps but requires strict stoichiometric control to minimize byproducts.

Optimization of Reaction Conditions

Catalytic Hydrogenation

Hydrogenation of the quinoline nitro group to an amine is sensitive to catalyst loading. Using 10% Pd/C at 50 psi H₂ and 80°C for 6 hours achieves >95% conversion. Lower pressures or temperatures result in incomplete reduction.

Amide Bond Formation

The choice of coupling agent significantly impacts yield. Comparative studies show EDC/HOBt outperforms DCC, with yields increasing from 65% to 78% when using 1.2 equivalents of EDC. Solvent polarity also plays a role: dichloromethane (non-polar) favors slower, controlled reactions, while DMF (polar) accelerates coupling but increases side reactions.

Table 2: Optimization of Coupling Agents

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | Dichloromethane | 78 |

| DCC | Dichloromethane | 65 |

| EDC/HOBt | DMF | 72 |

Analytical Characterization

Spectroscopic Analysis

Challenges and Mitigation Strategies

Comparative Analysis of Synthetic Routes

The stepwise method offers higher yields (70–78%) but requires multiple purification steps. The one-pot approach, while faster, achieves lower yields (55–60%) due to competing reactions. Industrial-scale production favors stepwise synthesis for reproducibility, whereas academic settings may prioritize one-pot methods for rapid screening.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including:

- Key steps : Formation of the tetrahydroquinoline core via cyclization, followed by fluorophenyl acetylation and amide coupling .

- Conditions : Temperature control (e.g., 0–5°C for sensitive intermediates) and pH optimization (e.g., neutral conditions for amide bond formation) to prevent side reactions .

- Solvents : Dichloromethane (for Friedel-Crafts alkylation) and ethanol (for recrystallization) are commonly used to balance reactivity and solubility .

- Catalysts : Lewis acids like AlCl₃ may be employed for electrophilic substitutions .

Q. How can the compound be purified and characterized to ensure structural fidelity?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

- Characterization :

- NMR (¹H/¹³C): Confirm fluorophenyl (δ ~7.2 ppm for aromatic protons) and tetrahydroquinoline (δ ~1.5–3.0 ppm for methyl/methylene groups) moieties .

- HPLC-MS : Verify molecular weight (e.g., calculated MW 368.43 g/mol) and purity (>95%) .

- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline ring .

Q. What initial assays are recommended for screening its bioactivity?

- In vitro enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to evaluate affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Comparative structural analysis : Use analogs (e.g., from ) to identify substituent effects on activity .

- Dose-response refinement : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific effects .

- Target validation : CRISPR/Cas9 knockout of suspected targets to confirm mechanistic relevance .

Q. What methodologies are suitable for studying its interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in silico, validated by mutagenesis (e.g., alanine scanning) .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can environmental fate and toxicity be evaluated preclinically?

- Biodegradation studies : OECD 301F test to measure aerobic degradation in water/soil .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition assays .

- Bioaccumulation : LogP determination (e.g., shake-flask method) to predict lipid solubility .

Q. What strategies address low solubility in pharmacological profiling?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<5% v/v) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

- Prodrug design : Introduce phosphate esters at the acetamide group for improved bioavailability .

Q. How should theoretical frameworks guide mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.